molecular formula C17H21N3OS B2972625 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide CAS No. 1448037-32-8

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2972625
CAS No.: 1448037-32-8
M. Wt: 315.44
InChI Key: NCEQQFJVKKRASJ-UHFFFAOYSA-N
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Description

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. A methylene bridge connects the pyrazole to a thiophene-3-carboxamide moiety. This structural design confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of approximately 335.47 g/mol, aligning with Lipinski’s "Rule of Five" for drug-likeness.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(13-7-8-22-11-13)18-10-14-9-16(12-5-6-12)20(19-14)15-3-1-2-4-15/h7-9,11-12,15H,1-6,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEQQFJVKKRASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a unique combination of cyclopentyl and cyclopropyl groups attached to a pyrazole moiety, along with a thiophene carboxamide. The molecular formula is C18H22N4OSC_{18}H_{22}N_4OS with a molecular weight of approximately 358.46 g/mol.

1. Anti-inflammatory Properties

Recent studies indicate that this compound exhibits significant anti-inflammatory effects. Key findings include:

  • Reduced Inflammation : The compound effectively decreases edema and leukocyte migration in animal models, suggesting its potential use in treating inflammatory conditions.
  • Cytokine Modulation : It has been observed to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
  • NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in the inflammatory response, further supporting its anti-inflammatory potential.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which are vital targets in cancer therapy. Preliminary data suggest that this compound may interact with kinases involved in tumor growth and progression .

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into the potential efficacy of this compound:

StudyCompound TestedIC50 ValueBiological Activity
Pyrazole Derivative A53 nMp38 MAPK Inhibition
Pyrazole Derivative B0.004 μMTNFα Production Inhibition
Pyrazole Derivative C0.262 µMAnti-parasitic Activity

These studies highlight the potential for this compound to exhibit similar or enhanced biological activities.

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Specific Kinases : By targeting kinases associated with inflammatory pathways or cancer cell proliferation.
  • Regulation of Cytokine Production : Modulating the levels of cytokines can significantly alter inflammatory responses and tumor microenvironments.
  • Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways crucial for cell survival and proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The compound is compared below with GSK2830371, a structurally related thiophene carboxamide derivative, based on available evidence (Table 1).

Table 1: Structural and Physicochemical Comparison

Property N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide GSK2830371
Molecular Formula C₁₇H₂₅N₃O₂S C₂₃H₂₉ClN₄O₂S
Molecular Weight (g/mol) 335.47 461.02
Core Heterocycle Pyrazole Thiophene
Key Substituents Cyclopentyl, cyclopropyl, thiophene-3-carboxamide Chloropyridinyl, cyclopentylmethyl, thiophene-2-carboxamide
Halogen Content None Chlorine (Cl)
Predicted logP ~3.5 ~4.2 (higher due to Cl and larger alkyl chains)
Key Observations:

Thiophene, however, offers π-π stacking advantages in target interactions.

Molecular Weight : The target compound (335.47 g/mol) adheres more closely to drug-likeness guidelines than GSK2830371 (461.02 g/mol), which may face challenges in permeability and solubility.

Functional Implications

  • Metabolic Stability: The cyclopentyl group in both compounds likely reduces oxidative metabolism.
  • Target Binding : The pyrazole core’s nitrogen atoms could facilitate interactions with polar residues in enzymatic active sites, whereas GSK2830371’s thiophene and chloropyridinyl groups may favor hydrophobic pockets.

Comparison with Other Analogues

  • Isoxazole vs. Pyrazole : Replacing pyrazole with isoxazole (as in n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) introduces an oxygen atom, altering electronic density and hydrogen-bonding capacity. This may reduce metabolic stability compared to the nitrogen-rich pyrazole.
  • Substituent Bulk : Bulky groups like cyclopentyl/cyclopropyl in the target compound likely improve selectivity over smaller substituents (e.g., methyl), which may increase off-target interactions.

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